2-Pyridinecarboximidic acid, hydrazide

概要

説明

2-Pyridinecarboximidic acid, hydrazide, is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is particularly useful in the formation of hydrazones, triazoles, and pyridine derivatives, which have applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives from 2-pyridinecarboximidic acid, hydrazide, can be achieved through various methods. One approach involves the palladium-catalyzed monoarylation of hydrazides to form [1,2,4]triazolo[4,3-a]pyridines, which is a chemoselective process that adds substituents to the 3-position of the ring . Another method includes a three-step sequence converting hydrazides into pyridines through metal carbene N-H insertion, 1,2,4-triazine formation, and a subsequent Diels-Alder reaction .

Molecular Structure Analysis

The molecular structure of hydrazone ligands derived from 2-pyridinecarboximidic acid, hydrazide, can be complex, with the possibility of forming different conformers. However, specific conformers can be suggested based on experimental data and quantum chemical calculations. X-ray diffraction analysis has been used to determine the crystal structure of such compounds, revealing details like coordination geometry and hydrogen bonding networks .

Chemical Reactions Analysis

Hydrazides derived from 2-pyridinecarboximidic acid can undergo various chemical reactions. For instance, they can react with pyridoxal 5′-phosphate to form hydrazones, which can exist in different conformations and whose formation and hydrolysis rates can be determined by UV-Vis spectroscopy and calorimetric titration . Additionally, hydrazides can be used to synthesize macroheterocycles through condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 2-pyridinecarboximidic acid, hydrazide, are characterized using a range of spectroscopic and analytical techniques. NMR, IR, UV-Vis, and mass spectrometry are commonly employed to elucidate the structure and confirm the identity of these compounds. The stability constants, Gibbs energy, enthalpy, and entropy of formation can be determined for hydrazones at different pH levels . The crystal packing and stability are often influenced by hydrogen bonding and other non-covalent interactions, such as π-π stacking .

Relevant Case Studies

Several case studies highlight the utility of 2-pyridinecarboximidic acid, hydrazide derivatives in biological applications. For example, novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moieties have been synthesized and evaluated for their antioxidant properties and enzyme inhibition profiles . Additionally, thienopyrimidine derivatives have been prepared and tested for their antibacterial activities , and arylidene-hydrazide derivatives have been investigated for their antimycobacterial activity . These studies demonstrate the potential of hydrazide derivatives in the development of new therapeutic agents.

科学的研究の応用

1. Synthesis of Hydrazones, Quinazolines, and Schiff Bases

- Summary of Application: This compound is used in the synthesis of hydrazones, quinazolines, and Schiff bases. These compounds have a wide range of applications in medicinal chemistry due to their broad spectrum of biological activities .

- Methods of Application: The synthesis is achieved by combining suitable aldehydes with four hydrazides. Different approaches for their preparation are described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

- Results or Outcomes: The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

2. Antimicrobial Activity of Hydrazide–Hydrazones

- Summary of Application: Hydrazide–hydrazones possess a wide spectrum of bioactivity, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antidepressant, antiviral, and antiprotozoal properties .

- Methods of Application: The molecules and their chemical structures presented in this article are the most active derivatives, with discussed activities having a hydrazide–hydrazone moiety as the main scaffold or as a side chain .

- Results or Outcomes: The hydrazide–hydrazones are versatile compounds for the synthesis of heterocyclic systems, preparing metal complexes and are used as ligands in coordination chemistry .

3. Multi-component Synthesis of Pyrazolo[3,4-b]quinolinones

- Summary of Application: Pyridine-2-carboxylic acid is used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . These compounds show important biological properties, including being GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .

- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

- Results or Outcomes: This newly designed protocol very quickly constructed products conventionally under milder conditions .

4. Separation on Newcrom R1 HPLC Column

- Summary of Application: 2-Pyridinecarboximidic acid, hydrazide is used in the separation process on a Newcrom R1 HPLC column .

- Methods of Application: The details of the separation process are not provided in the source .

- Results or Outcomes: The outcomes of this application are not specified in the source .

5. Reaction Monitoring Using a Chemometric Approach

- Summary of Application: This compound is used in the synthesis of hydrazones, quinazolines, and Schiff bases. The reaction is monitored using a chemometric approach .

- Methods of Application: The synthesis is achieved by combining suitable aldehydes with four hydrazides. Different approaches for their preparation are described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

- Results or Outcomes: The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

6. Antiviral and Antimicrobial Activities

- Summary of Application: Pyridine compounds, including 2-Pyridinecarboximidic acid, hydrazide, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Safety And Hazards

2-Pyridinecarboximidic acid, hydrazide may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

将来の方向性

The use of hydrazides in the synthesis of heterocyclic compounds has been reviewed . The application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization, has been highlighted . This suggests potential future directions in the use of 2-Pyridinecarboximidic acid, hydrazide in the synthesis of heterocyclic compounds.

特性

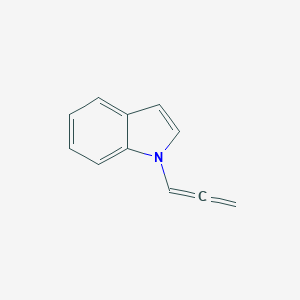

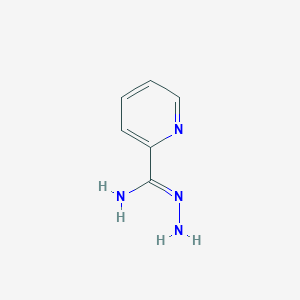

IUPAC Name |

N'-aminopyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTIHEQAQFSEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

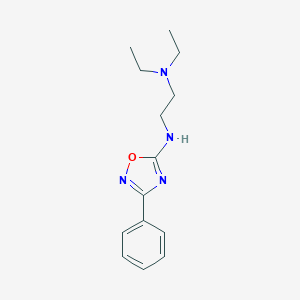

C1=CC=NC(=C1)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N/N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061397 | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridinecarboximidic acid, hydrazide | |

CAS RN |

1005-02-3 | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboximidohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。